molecular formula C11H13N5O B2378547 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 99613-60-2

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2378547
Key on ui cas rn: 99613-60-2
M. Wt: 231.259
InChI Key: BFZMVZWDHQUUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04816469

Procedure details

A stirred mixture of 4-methylbenzyl bromide (1.3 g, 7.0 mmol) and sodium azide (754 mg, 11.6 mmol) in ethanol (8 ml) was refluxed under a nitrogen atmosphere for 3 hours, cooled to ambient temperature, and filtered. Separately, 2-cyanoacetamide (588 mg, 7.0 mmol) was added to a stirred, refluxing solution of sodium (167 mg, 7 2 mmol) in ethanol (15 ml), followed by dropwise addition of the above azide solution over 20 min. The resulting slurry was refluxed 1 hour, cooled to ambient temperature, and refrigerated. The precipitate was collected by filtration, washed with ethanol, and dried under vacuum to provide 1.12 g (69%) of 1-(4-methylbenzyl)5-amino-1,2,3-triazole-4-carboxamide, m.p. 223°-225° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
754 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step Two
Quantity
167 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[C:14]([CH2:16][C:17]([NH2:19])=[O:18])#[N:15].[Na].[N-]=[N+]=[N-]>C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:10]2[C:14]([NH2:15])=[C:16]([C:17]([NH2:19])=[O:18])[N:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1
Name
Quantity
754 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
588 mg
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
Quantity
167 mg
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under a nitrogen atmosphere for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was refluxed 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CN2N=NC(=C2N)C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.